Colimycin sodium methanesulfonate
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Overview
Description
It is used primarily as a last-resort treatment for multidrug-resistant Gram-negative bacterial infections, including those caused by Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae . Colistin sodium methanesulfonate is a prodrug that is converted into colistin in the body, making it less toxic when administered parenterally .
Preparation Methods
Synthetic Routes and Reaction Conditions
Colistin sodium methanesulfonate is synthesized by reacting colistin with formaldehyde and sodium bisulfite, which leads to the addition of a sulfomethyl group to the primary amines of colistin . The reaction involves heating the solution to 55°C for three hours, followed by cooling to room temperature . The solution is then treated with a mixture of strong-acid cation exchange resin and weak base anion-exchange resin to obtain a clear solution, which is subsequently dried using freeze-drying methods .
Industrial Production Methods
Industrial production of colistin sodium methanesulfonate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors for the sulfomethylation reaction and industrial-scale freeze-drying equipment to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Colistin sodium methanesulfonate undergoes hydrolysis in aqueous solutions, leading to the formation of partially sulfomethylated derivatives and colistin . It can also undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Water and physiological pH conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Partially sulfomethylated derivatives and colistin.
Oxidation: Oxidized forms of colistin.
Reduction: Reduced forms of colistin.
Scientific Research Applications
Colistin sodium methanesulfonate is widely used in scientific research due to its ability to permeabilize bacterial cell membranes . It is used to study mannose-resistant haemagglutination and effective treatments for Pseudomonas aeruginosa infections in cystic fibrosis patients . Additionally, it is used to study the pharmacokinetics and bronchoalveolar lavage (BAL) concentration of colistin in critically ill patients . Its role as a last-resort antibiotic makes it a valuable tool in research focused on combating multidrug-resistant bacterial infections .
Mechanism of Action
Colistin sodium methanesulfonate exerts its effects by disrupting the bacterial cell membrane . It is a surface-active agent with both hydrophobic and lipophilic moieties, allowing it to penetrate and disrupt the bacterial cytoplasmic membrane . This disruption changes the membrane’s permeability, leading to cell death . The compound targets the lipopolysaccharides in the outer membrane of Gram-negative bacteria, causing the release of cell contents and ultimately bacterial death .
Comparison with Similar Compounds
Similar Compounds
Polymyxin B: Another polymyxin antibiotic with a similar mechanism of action but higher toxicity.
Colistin sulfate: A form of colistin used for oral, inhalation, or topical administration.
Uniqueness
Colistin sodium methanesulfonate is unique due to its prodrug nature, which reduces its toxicity when administered parenterally . This makes it a safer option for treating severe infections compared to other polymyxin antibiotics . Additionally, its ability to permeabilize bacterial cell membranes makes it a valuable tool in scientific research .
Properties
Molecular Formula |
C58H115N16Na5O28S5 |
---|---|
Molecular Weight |
1759.9 g/mol |
IUPAC Name |
pentasodium;N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9R,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;methanesulfonate |
InChI |
InChI=1S/C53H100N16O13.5CH4O3S.5Na/c1-9-30(6)12-10-11-13-41(72)60-33(14-20-54)48(77)69-43(32(8)71)53(82)65-36(17-23-57)45(74)64-38-19-25-59-52(81)42(31(7)70)68-49(78)37(18-24-58)62-44(73)34(15-21-55)63-50(79)39(26-28(2)3)67-51(80)40(27-29(4)5)66-46(75)35(16-22-56)61-47(38)76;5*1-5(2,3)4;;;;;/h28-40,42-43,70-71H,9-27,54-58H2,1-8H3,(H,59,81)(H,60,72)(H,61,76)(H,62,73)(H,63,79)(H,64,74)(H,65,82)(H,66,75)(H,67,80)(H,68,78)(H,69,77);5*1H3,(H,2,3,4);;;;;/q;;;;;;5*+1/p-5/t30?,31-,32-,33+,34-,35+,36+,37+,38+,39+,40-,42+,43+;;;;;;;;;;/m1........../s1 |
InChI Key |
WSDSONZFNWDYGZ-BKFDUBCBSA-I |
Isomeric SMILES |
CCC(C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O.CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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